2,4-ジメトキシケイ皮酸

概要

説明

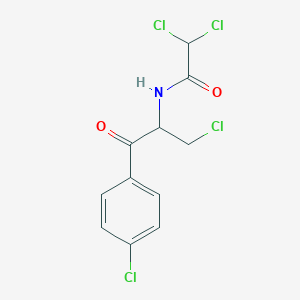

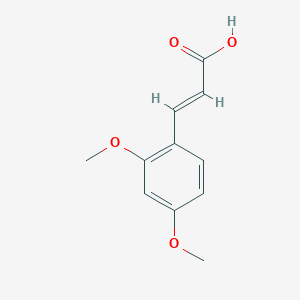

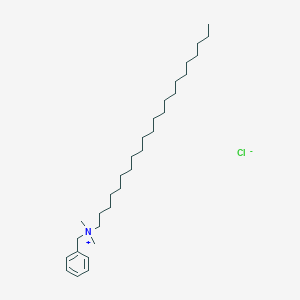

2,4-Dimethoxycinnamic acid is a chemical compound with the molecular formula C11H12O4 . It has an average mass of 208.211 Da and a monoisotopic mass of 208.073563 Da . It is also known by other names such as (2E)-3-(2,4-Dimethoxyphenyl)acrylic acid .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxycinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows for various modifications, leading to the creation of a range of bioactive agents .Physical And Chemical Properties Analysis

2,4-Dimethoxycinnamic acid is a solid substance with a melting point of 184 °C (dec.) . Its molecular weight is 208.21 .科学的研究の応用

クオラムセンシング阻害

2,4-ジメトキシケイ皮酸: は、クロモバクテリウム・バイオラセウムにおける有望なクオラムセンシング阻害剤として特定されています 。クオラムセンシングは、細菌が細胞密度に応答して遺伝子発現を調節するために使用する、集団密度に相関する刺激と応答のシステムです。このプロセスを阻害することにより、2,4-ジメトキシケイ皮酸は、細菌感染の拡散を潜在的に防止することができ、新しい抗菌戦略の開発における貴重な化合物となります。

抗酸化活性

この化合物は、その抗酸化特性について研究されてきました。抗酸化物質は、フリーラジカルによって引き起こされる細胞損傷から細胞を保護する上で不可欠です。 2,4-ジメトキシケイ皮酸を含むケイ皮酸誘導体のラジカル捕捉能力が評価され、かなりの抗酸化作用を示しました 。これは、酸化ストレス関連疾患の予防における潜在的な用途を示唆しています。

脂質低下活性

その抗酸化能力に関連して、2,4-ジメトキシケイ皮酸は、脂質低下活性も示しています。 それは、脂質レベルを低下させる能力についてインビボで試験されており、高脂血症や心血管疾患などの状態の治療において重要です 。

抗がん特性

研究は、ケイ皮酸誘導体がさまざまな種類の癌に対して抗癌特性を持っていることを示唆しています。 2,4-ジメトキシケイ皮酸に関する具体的な研究は限られていますが、その構造類似体は、肺、乳房、子宮頸部、前立腺、甲状腺、および胃腸の癌に対してインビトロで有効性を示しています 。これは、抗がん剤としてのその可能性に関するさらなる研究への道を切り開きます。

化学合成における触媒作用

2,4-ジメトキシケイ皮酸: は、化学合成において触媒または反応物として使用できます。 たとえば、それは、アシルドナーとしてのエチルエステルとの反応中に、O-メチル化フェノフォスホリピドの形成に関与しています 。このアプリケーションは、このような反応が基本的な合成化学の分野において不可欠です。

結晶学と材料科学

化合物の結晶構造が分析され、その分子間相互作用と安定性に関する洞察が得られました 。2,4-ジメトキシケイ皮酸のような化合物の結晶構造を理解することは、新しい材料の開発と材料科学における用途のために不可欠です。

Safety and Hazards

作用機序

Target of Action

It’s worth noting that similar compounds have been found to exhibit inhibitory effects on bacterial quorum sensing systems .

Mode of Action

For instance, some cinnamic acid derivatives have been found to inhibit bacterial quorum sensing, a form of communication that allows bacteria to coordinate their behavior .

Biochemical Pathways

It’s known that cinnamic acid derivatives are involved in the phenylpropanoid pathway, which plays a key role in plant defense mechanisms . In this pathway, caffeic acid (3,4-dihydroxycinnamic acid) is methylated to form isoferulic acid (3-hydroxy-4-methoxycinnamic acid), which is further methylated to produce 3,4-dimethoxycinnamic acid .

Pharmacokinetics

A study on a similar compound, 3,4-dimethoxycinnamic acid, found that it was rapidly absorbed in the human body after consumption of coffee, reaching peak plasma concentrations within 30 minutes . This suggests that 2,4-Dimethoxycinnamic acid may also be rapidly absorbed and could have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Similar compounds have been found to have inhibitory effects on bacterial quorum sensing systems, potentially disrupting bacterial communication and coordination .

Action Environment

The action of 2,4-Dimethoxycinnamic acid can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents such as ethanol and ethyl acetate could affect its bioavailability and efficacy. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially influence the stability and action of 2,4-Dimethoxycinnamic acid.

特性

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDPHTFYWYJV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251243 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16909-09-4, 6972-61-8 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2',4'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of methoxy groups at the 2 and 4 positions of the benzene ring in 2,4-Dimethoxycinnamic acid influence its reactivity?

A: Research suggests that the presence of 4-alkyl, 4-alkoxy, 4-aryl, and 2-alkoxy groups, such as the methoxy groups in 2,4-Dimethoxycinnamic acid, can decrease the reactivity of the carbonyl carbon in benzaldehyde derivatives. [] This decrease in reactivity is likely due to the electron-donating nature of these substituents, which can increase electron density at the carbonyl carbon and hinder nucleophilic attack.

Q2: Can 2,4-Dimethoxycinnamic acid be used as a building block for larger structures?

A: Yes, 2,4-Dimethoxycinnamic acid derivatives can be used as synthons in organic synthesis. For example, the esterification of 2,4-Dimethoxycinnamic acid with undecenol, followed by a tetramerization reaction catalyzed by boron trifluoride etherate, yields macrocyclic structures known as resorcarenes. [] These resorcarenes can adopt different conformations, including chair, cone, and 1,2-alternate, with the chair conformation exhibiting interesting self-assembly properties due to CH-π interactions. []

Q3: What is the significance of the different conformations observed in resorcarenes derived from 2,4-Dimethoxycinnamic acid?

A: The chair conformation of the undecenyl resorc[4]arene derived from 2,4-Dimethoxycinnamic acid has been shown to exhibit a specific self-assembly pattern in the crystal lattice. [] This self-assembly results in the formation of alternating hydrophilic and hydrophobic layers with a thickness of 6-7 Å, driven by strong CH–π interactions. [] Such self-assembly properties are crucial for various applications, including molecular recognition, sensing, and material science.

Q4: Beyond resorcarenes, are there other macrocyclic structures accessible from 2,4-Dimethoxycinnamic acid derivatives?

A: Yes, treating the methyl ester of (E)-2,4-Dimethoxycinnamic acid with boron trifluoride etherate can lead to the formation of C-alkylcalix[4]resorcinarenes. [] These macrocycles represent another class of interesting supramolecular structures with potential applications in host-guest chemistry and materials science.

Q5: Are there any studies focusing on specific chemical modifications of 2,4-Dimethoxycinnamic acid?

A: While the provided abstracts don't delve into the specifics, one paper mentions research on the bromination of 2,4-Dimethoxycinnamic acid. [] This suggests investigations into how the introduction of halogens might alter the molecule's reactivity and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)